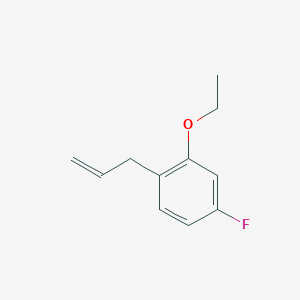

3-(2-Ethoxy-4-fluorophenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-fluoro-1-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-3-5-9-6-7-10(12)8-11(9)13-4-2/h3,6-8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZYDYQRGUDXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 2 Ethoxy 4 Fluorophenyl 1 Propene

Retrosynthetic Analysis of the 3-(2-Ethoxy-4-fluorophenyl)-1-propene Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the molecule into simpler, commercially available precursors. The primary disconnections can be made at the aryl-alkene bond and the ether linkage.

One logical disconnection is at the C-C bond between the phenyl ring and the propene group. This suggests a precursor such as a substituted halobenzene, like 1-bromo-2-ethoxy-4-fluorobenzene (B1520067), which can be coupled with an allylating agent. Another key disconnection involves the ether bond, pointing towards a precursor like 4-fluoro-2-hydroxyphenyl)-1-propene, which could be etherified with an ethyl halide. A further retrosynthetic step would break the propene side chain, suggesting a precursor like 2-ethoxy-4-fluorobenzaldehyde (B1321972), which can then undergo olefination reactions to introduce the propene group.

Classical and Modern Approaches for the Formation of Substituted 1-Propenes

The formation of the 1-propene moiety is a critical step in the synthesis of the target compound. Several classical and modern synthetic methods are available for this transformation.

Olefin Metathesis Strategies for Propenyl Moieties

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. organic-chemistry.org In the context of synthesizing this compound, a cross-metathesis reaction between a styrenic precursor, such as 1-ethoxy-4-fluoro-2-vinylbenzene, and ethylene (B1197577) could potentially yield the desired 1-propene derivative. rsc.org This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.orgresearchgate.net The release of ethene as a byproduct can drive the reaction to completion. organic-chemistry.org

A variation of this approach is the isomerization-metathesis (ISOMET) process, where an olefinic bond can migrate along a hydrocarbon chain before undergoing metathesis. rsc.org

Wittig and Horner–Wadsworth–Emmons Reactions for C=C Bond Formation

The Wittig reaction and its modification, the Horner–Wadsworth–Emmons (HWE) reaction, are cornerstone methods for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org For the synthesis of this compound, the precursor aldehyde, 2-ethoxy-4-fluorobenzaldehyde, would be reacted with a suitable phosphorus ylide or phosphonate (B1237965) carbanion.

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is typically prepared by treating a phosphonium salt with a strong base. libretexts.org The reaction of the ylide with the aldehyde proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene. libretexts.orgwikipedia.org

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgnumberanalytics.com This reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org

| Reaction | Reagents | Key Features |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Forms C=C bond, tolerates various functional groups. organic-chemistry.orgwikipedia.org |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone, Phosphonate Carbanion | Generally gives (E)-alkenes, water-soluble byproduct. nrochemistry.comorganic-chemistry.orgyoutube.com |

Catalytic Cross-Coupling Reactions for Aryl-Alkene Linkages

Catalytic cross-coupling reactions provide a powerful means to form the aryl-alkene bond. Methods such as the Heck, Suzuki, and Kumada couplings are prominent in this area. researchgate.netyoutube.com

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. youtube.com For the synthesis of the target compound, 1-bromo-2-ethoxy-4-fluorobenzene could be coupled with propene in the presence of a palladium catalyst and a base.

The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes, to form carbon-carbon bonds. wikipedia.org In this case, the Grignard reagent derived from an allyl halide could be coupled with 1-bromo-2-ethoxy-4-fluorobenzene.

A bimetallic catalyst system of palladium(II) and copper(I) salts has also been shown to effectively mediate the decarboxylative cross-coupling of alkenyl bromides and chlorides with aromatic carboxylates, offering another potential route to arylalkenes. nih.govacs.org

Analogous Synthetic Routes from Related Chalcone (B49325) Derivatives

Chalcones, or α,β-unsaturated ketones, are structurally related to the target molecule and their synthesis can provide insights into analogous synthetic strategies. scispace.com

Claisen–Schmidt Condensation for Cinnamoyl Systems (Analogous Structures)

The Claisen-Schmidt condensation is a widely used method for the synthesis of chalcones and related cinnamoyl systems. scispace.comresearchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or another enolizable carbonyl compound. scispace.comresearchgate.netrsc.org For instance, the reaction of an appropriately substituted benzaldehyde (B42025) with acetone (B3395972) would yield a chalcone structure. While not directly applicable to the synthesis of this compound due to the absence of the carbonyl group in the final product, the principles of forming the aryl-propenyl linkage are relevant.

Modifications and Optimization of Condensation Reactions

The formation of the propenyl side chain attached to the phenyl ring in allylic arenes often involves condensation reactions. These reactions, which form a carbon-carbon bond by combining two molecules with the elimination of a smaller molecule like water, are fundamental to constructing the core structure. A notable example analogous to the formation of the 3-phenyl-1-propene backbone is the Claisen-Schmidt condensation, which is used to synthesize chalcones (1,3-diaryl-2-propen-1-ones). nih.govresearchgate.net

In a typical Claisen-Schmidt condensation, an aldehyde reacts with a ketone in the presence of a base or acid catalyst. For instance, the synthesis of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is achieved by reacting 4-fluorobenzaldehyde (B137897) with 4-ethoxyacetophenone. nih.gov Optimization of this reaction involves careful control of several factors to maximize yield and purity. The choice of solvent, catalyst concentration, and reaction temperature are critical variables. In one reported synthesis, the reaction is carried out in 95% ethanol (B145695) at room temperature using an aqueous solution of sodium hydroxide (B78521) as the catalyst, achieving a 77% yield after purification. nih.gov

Further modifications can involve visible-light photoredox catalysis, which enables dehydrogenative allylic functionalization under mild conditions. researchgate.net Arene-forming aldol (B89426) condensations represent another sophisticated strategy, allowing for the stereoselective synthesis of complex aromatic structures. nih.govnih.gov These advanced methods highlight the continuous efforts to refine condensation reactions for higher efficiency, selectivity, and broader substrate scope.

Introduction of Ethoxy and Fluoro Functionalities onto the Phenyl Ring

Etherification Strategies for Ethoxy Group Incorporation

The Williamson ether synthesis is a classic and widely employed method for forming the ether linkage of the ethoxy group. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as iodoethane (B44018) or bromoethane.

A direct and relevant example is the synthesis of 2-ethoxy-4-fluorobenzaldehyde, a key precursor. This is achieved by reacting 2-fluoro-4-hydroxybenzaldehyde (B1296990) with iodoethane in the presence of a base. chemicalbook.com The hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde is deprotonated by potassium carbonate, and the resulting phenoxide attacks the iodoethane to form the desired ethoxy ether. The reaction is typically run in a polar aprotic solvent like N,N-dimethylformamide (DMF) and heated to ensure a reasonable reaction rate.

Table 1: Synthesis of 2-Ethoxy-4-fluorobenzaldehyde via Williamson Etherification chemicalbook.com

| Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield |

|---|

Alternative methods, such as the reductive etherification of aldehydes, have also been explored, particularly using "green" solvents and reagents like isopropanol (B130326) in the presence of zirconium or hafnium catalysts. osti.gov These methods can convert hydroxybenzaldehydes to their corresponding ethers in a single catalytic cascade. osti.gov

Selective Fluorination Techniques for Aryl Systems

Introducing a fluorine atom onto an aromatic ring with high regioselectivity is a significant challenge in organic synthesis due to the high reactivity of fluorinating agents. numberanalytics.com The unique properties imparted by fluorine, however, make the development of selective fluorination methods a critical area of research. numberanalytics.comyoutube.com

Electrophilic fluorination is a common approach, utilizing reagents with an electrophilic "F+" source. Among the most effective and widely used are N-F reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). rsc.org Theoretical studies suggest that the fluorination mechanism with Selectfluor proceeds through a single electron transfer (SET) pathway rather than a direct SN2 attack. rsc.orgrsc.org The regioselectivity of this electrophilic aromatic substitution is influenced by the existing substituents on the benzene (B151609) ring. rsc.org

Another powerful strategy is transition metal-catalyzed fluorination. numberanalytics.com These methods often use palladium or copper complexes to facilitate the C-F bond formation and can fluorinate a wide range of arenes, including those that are challenging for traditional methods. numberanalytics.com Late-stage fluorination using aryl sulfonium (B1226848) salts is another promising technique, allowing for the site-selective introduction of fluorine on complex molecules. nih.gov

Table 2: Comparison of Aromatic Fluorination Strategies

| Method | Fluorinating Agent Type | Key Features |

|---|---|---|

| Electrophilic Fluorination | N-F Reagents (e.g., Selectfluor) | Commercially available, stable, and easy to handle reagents. rsc.org |

| Nucleophilic Fluorination | Fluoride (B91410) Salts (e.g., KF, CsF) | Requires an activated aryl ring with a good leaving group. numberanalytics.com |

The choice of fluorination method depends on the specific substrate and the desired position of the fluorine atom. For the synthesis of the title compound, a precursor like 4-fluoroaniline (B128567) or 1-bromo-4-fluorobenzene (B142099) could be envisioned, which would then be further functionalized.

Advanced Spectroscopic and Crystallographic Elucidation of 3 2 Ethoxy 4 Fluorophenyl 1 Propene and Its Derivatives

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Characteristic Functional Groups

The FT-IR spectrum of 3-(2-Ethoxy-4-fluorophenyl)-1-propene is characterized by absorption bands corresponding to its distinct functional moieties: the allyl group, the substituted benzene (B151609) ring, the ethoxy group, and the carbon-fluorine bond.

Allyl Group: The allyl group gives rise to several characteristic vibrations. The C=C stretching vibration of the terminal alkene is expected to appear as a moderate absorption band in the range of 1645-1640 cm⁻¹. docbrown.info The C-H stretching vibrations of the =CH₂ and =CH- groups are typically observed at wavenumbers from approximately 3095 to 3010 cm⁻¹. docbrown.info Additionally, out-of-plane C-H bending vibrations (wagging) for the RCH=CH₂ group produce strong bands in the 995-905 cm⁻¹ region. docbrown.inforesearchgate.net

Substituted Benzene Ring: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically result in multiple bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending bands in the 900-675 cm⁻¹ range, which can help confirm the substitution pattern.

Ethoxy Group: The presence of the ethoxy group is confirmed by C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which absorb in the 2975-2860 cm⁻¹ range. docbrown.info The most characteristic vibration for the ether linkage (Ar-O-CH₂) is the asymmetric C-O-C stretching, which is expected to produce a strong band around 1250 cm⁻¹. The symmetric stretching appears at a lower frequency, typically near 1040 cm⁻¹.

Carbon-Fluorine Bond: The C-F stretching vibration for an aryl fluoride (B91410) results in a strong absorption band in the 1270-1210 cm⁻¹ region. This band can sometimes overlap with other absorptions, such as the C-O-C stretch. ajchem-a.com

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Allyl (C=CH₂) | C-H Stretch | 3095 - 3010 docbrown.info |

| C=C Stretch | 1645 - 1640 docbrown.info | |

| C-H Out-of-Plane Bend | 995 - 905 docbrown.inforesearchgate.net | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1600 - 1450 | |

| Ethoxy (-O-CH₂CH₃) | C-H Stretch (Alkyl) | 2975 - 2860 docbrown.info |

| Asymmetric C-O-C Stretch | ~1250 |

Raman Spectroscopic Investigations for Vibrational Modes

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For a vibration to be Raman active, it must involve a change in the molecule's polarizability. libretexts.org

Benzene Ring Modes: The Raman spectrum of a substituted benzene derivative is often dominated by ring vibrations. researchgate.net A characteristic and typically strong signal is the ring breathing mode (ν₁), which for substituted benzenes appears around 1000 cm⁻¹. researchgate.netnih.gov Other prominent bands include the C-C stretching modes within the ring, often seen near 1600 cm⁻¹. researchgate.net The substitution pattern significantly influences the Raman spectrum, altering the symmetry and activity of various modes. researchgate.net

Allyl Group Modes: The C=C stretching vibration of the allyl group, around 1648 cm⁻¹, is expected to be a strong and polarized line in the Raman spectrum. ias.ac.in The symmetric C-C single bond stretch is also Raman active, often observed around 920 cm⁻¹. ias.ac.inresearchgate.net

Other Vibrations: While C-H stretching vibrations are present, the symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum. The C-F bond vibration is typically weak in Raman spectroscopy.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Allyl | C=C Stretch | ~1648 ias.ac.in |

| C-C Stretch | ~920 ias.ac.inresearchgate.net | |

| Aromatic Ring | Ring Breathing | ~1000 researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and environment of atoms in an organic molecule. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the proton, carbon, and fluorine frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound would show distinct signals for the ethoxy, aromatic, and allyl protons, with chemical shifts and coupling patterns characteristic of their electronic environments.

Ethoxy Group: The ethoxy group will present as an ethyl system, with a triplet for the methyl (CH₃) protons around δ 1.4 ppm and a quartet for the methylene (CH₂) protons around δ 4.0 ppm, due to coupling with each other.

Allyl Group: The allyl group protons form a complex spin system. youtube.com The CH₂ protons attached to the aromatic ring (benzylic protons) would appear as a doublet around δ 3.3-3.4 ppm. The terminal vinylic protons (=CH₂) are diastereotopic and would appear as two distinct signals, likely between δ 5.0 and 5.3 ppm. researchgate.netchemicalbook.com The internal vinylic proton (-CH=) would be a multiplet in the range of δ 5.9-6.1 ppm, split by both the benzylic and the terminal vinylic protons. researchgate.netchemicalbook.com This complex splitting pattern is often referred to as a doublet of doublets of triplets or a more complex multiplet. youtube.com

Aromatic Protons: The three protons on the substituted phenyl ring will exhibit complex splitting due to ortho, meta, and para couplings, as well as coupling to the fluorine atom. They are expected to resonate in the aromatic region, typically between δ 6.7 and 7.2 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.4 | Triplet (t) |

| Ethoxy CH₂ | ~4.0 | Quartet (q) |

| Allyl Ar-CH₂ | ~3.3 - 3.4 | Doublet (d) |

| Allyl =CH₂ | ~5.0 - 5.3 | Multiplet (m) or Doublet of Doublets (dd) |

| Allyl -CH= | ~5.9 - 6.1 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Ethoxy Group: The methyl carbon (CH₃) is expected around δ 15 ppm, and the methylene carbon (O-CH₂) around δ 64 ppm.

Allyl Group: The benzylic carbon (Ar-CH₂) would appear around δ 34-39 ppm. The alkene carbons are found further downfield, with the terminal CH₂ carbon at approximately δ 117 ppm and the internal CH carbon at about δ 135-137 ppm. spectrabase.comdocbrown.info

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the fluorine (C-F) will show a large C-F coupling constant and is expected to be highly deshielded, appearing around δ 158-162 ppm (d, ¹JCF ≈ 245 Hz). nih.govdoi.org The carbon attached to the ethoxy group (C-O) would resonate around δ 155-158 ppm. The other aromatic carbons will appear in the δ 100-130 ppm range, with their exact shifts influenced by the substituents and their positions relative to the fluorine atom (showing smaller ²JCF, ³JCF, and ⁴JCF couplings). nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted δ (ppm) |

|---|---|

| Ethoxy CH₃ | ~15 |

| Ethoxy O-CH₂ | ~64 |

| Allyl Ar-CH₂ | ~34 - 39 |

| Allyl =CH₂ | ~117 spectrabase.comdocbrown.info |

| Allyl -CH= | ~135 - 137 spectrabase.comdocbrown.info |

| Aromatic C-H | ~100 - 130 |

| Aromatic C-Allyl | ~125 - 130 |

| Aromatic C-O | ~155 - 158 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Specificity

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. alfa-chemistry.com Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, spectra are readily obtained. nih.gov The chemical shift is highly sensitive to the electronic environment. alfa-chemistry.com For this compound, a single resonance is expected. The chemical shift for a fluorine atom on an aromatic ring is influenced by the other substituents. For a fluoroaromatic compound, the signal is expected in the range of δ -110 to -125 ppm relative to CFCl₃. researchgate.netucsb.edu The signal would appear as a multiplet due to coupling with the neighboring aromatic protons.

Table 5: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Atom | Predicted δ (ppm) vs. CFCl₃ |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules by mapping out the connectivity of atoms within a molecule. Unlike 1D NMR, which plots signal intensity against a single frequency axis, 2D NMR plots data on two frequency axes, revealing correlations between nuclei. slideshare.net

For a molecule such as this compound, a suite of 2D NMR experiments would be employed to piece together its structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.org For this compound, the COSY spectrum would be expected to show cross-peaks connecting the protons of the propene group. For instance, the allylic CH₂ protons would show a correlation to the adjacent vinylic CH proton, which in turn would show correlations to the terminal =CH₂ protons. Similarly, within the ethoxy group, a cross-peak would connect the O-CH₂ methylene protons and the CH₃ methyl protons, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to (¹J coupling). libretexts.org It is exceptionally useful for assigning carbon signals. Each C-H bond in this compound would produce a cross-peak in the HSQC spectrum, correlating the ¹H chemical shift with the ¹³C chemical shift of its directly bonded carbon. This allows for the straightforward assignment of all protonated carbons in the aromatic ring, the propene chain, and the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). libretexts.org This technique connects the molecular fragments. For the target molecule, key HMBC correlations would include:

Correlations from the allylic protons of the propene group to the C1 and C2 carbons of the phenyl ring, establishing the connection of the side chain to the ring.

Correlations from the methylene protons of the ethoxy group to the C2 carbon of the phenyl ring, confirming the position of the ethoxy substituent.

Correlations from the aromatic protons to neighboring carbons within the ring, helping to confirm the substitution pattern.

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. chemguide.co.uk For this compound (molecular formula C₁₁H₁₃FO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its monoisotopic mass.

Upon electron ionization, the energetically unstable molecular ion undergoes fragmentation. chemguide.co.ukwikipedia.org The resulting pattern of fragment ions is characteristic of the molecule's structure. The stability of the resulting carbocations and neutral radicals governs the fragmentation pathways. libretexts.org For this compound, several key fragmentation patterns can be predicted:

Benzylic Cleavage: The bond between the first and second carbons of the propene chain is a likely point of cleavage. This is due to the formation of a highly stable benzylic carbocation, which is resonance-stabilized by the phenyl ring. This would result in a prominent peak corresponding to the [M - C₂H₃]⁺ fragment.

Loss of the Ethyl Group: Cleavage of the ethyl group from the ethoxy substituent is another probable pathway. This would result in the loss of a neutral ethyl radical (•CH₂CH₃, 29 Da), leading to a significant peak at [M - 29]⁺.

McLafferty Rearrangement: While more common in carbonyl compounds, rearrangements can occur. A potential rearrangement could involve the transfer of a hydrogen atom from the propene chain to the oxygen atom, followed by cleavage, though this is generally less favored than direct bond cleavages in this structure.

Fragmentation of the Propene Chain: Loss of a methyl radical (•CH₃, 15 Da) is less likely as it would require more complex bond breaking and rearrangement, but smaller fragments corresponding to further breakdown of the side chain may be observed.

Analysis of the differences in m/z values between the molecular ion and the major fragment ions allows chemists to deduce the structure of the original molecule. libretexts.org

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as the chalcone (B49325) derivative (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, provides significant insight into the expected solid-state characteristics. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray diffraction analysis reveals the exact molecular geometry, including the spatial arrangement of all atoms and the molecule's preferred conformation in the solid state. In analogous structures like (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the core structure is observed to be nearly planar. This planarity is a result of the extensive π-conjugation across the phenyl ring and the propenyl system. The ethoxy group's conformation is also determined, with torsion angles indicating its orientation relative to the phenyl ring. For this compound, a similar near-planar conformation of the fluorophenyl-propene core would be anticipated to maximize electronic stabilization.

Crystallography provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is fundamental for understanding the bonding environment and steric interactions. Below is a table of selected, representative geometric parameters from the crystal structure of the analogous compound (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which illustrates the type of data obtained.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C-F | 1.362(3) |

| Bond Length (Å) | C=C (alkene) | 1.339(4) |

| Bond Length (Å) | C-C (alkene-phenyl) | 1.455(4) |

| Bond Length (Å) | C-O (ethoxy) | 1.361(3) |

| Bond Angle (°) | C-C-C (alkene) | 121.7(3) |

| Torsion Angle (°) | F-C-C-C | 179.3(2) |

| Torsion Angle (°) | C(phenyl)-C(alkene)-C(alkene)-C(carbonyl) | 178.8(3) |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, though weak individually, collectively determine the crystal's stability and physical properties. In the crystal structures of related fluorinated and ethoxy-substituted phenylpropenes, interactions such as hydrogen bonds and π–π stacking are dominant. nih.gov

Although organic fluorine is a weak hydrogen bond acceptor, C-H···F interactions are frequently observed in the crystal structures of fluorinated organic compounds. nih.gov Similarly, the oxygen atom of the ethoxy group is a competent hydrogen bond acceptor. These weak C-H···O and C-H···F hydrogen bonds play a crucial role in stabilizing the crystal lattice. Molecules link to their neighbors through these interactions, forming extended supramolecular networks. For instance, an aromatic C-H donor on one molecule might interact with the fluorine atom on an adjacent molecule, while another C-H group could interact with the ethoxy oxygen of a third molecule, creating a complex 3D architecture.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C3—H3···F1 | 0.95 | 2.51 | 3.415(4) | 159 |

| C5—H5···O1 | 0.95 | 2.59 | 3.490(4) | 158 |

| C14—H14···O1 | 0.95 | 2.58 | 3.454(3) | 154 |

The analysis of these interactions is critical for the field of crystal engineering, where understanding and controlling crystal packing can lead to the design of materials with specific desired properties.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

π–π Stacking Interactions in Aromatic Systems

π–π stacking is a crucial non-covalent interaction that influences the crystal architecture of aromatic compounds. chemrxiv.orgrsc.orgmdpi.com This interaction arises from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, molecules containing phenyl rings often arrange themselves to maximize these favorable interactions, leading to ordered, stacked structures. nih.gov

Halogen Bonding and Other Non-Covalent Interactions

Beyond π-π stacking, other non-covalent forces such as halogen bonding and hydrogen bonding play a significant role in dictating the supramolecular assembly. chemrxiv.org Halogen bonding is a directional interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. ed.ac.uk Although fluorine is the most electronegative halogen, it can participate in such interactions, which are critical in crystal engineering. nih.gov Studies on fluorinated organic compounds show that C-H···F interactions, while weak, can collectively contribute to the stability of the crystal structure. rsc.orgnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified. This analysis is complemented by two-dimensional fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). iucr.org Each type of interaction has a characteristic appearance on the fingerprint plot, and the relative area under these regions corresponds to the prevalence of that contact in the crystal packing.

As no crystallographic information file (CIF) is available for this compound, a direct Hirshfeld analysis cannot be performed. However, analyses of related structures provide quantitative insights into the expected distribution of intermolecular contacts. For example, the Hirshfeld analysis of a dihydropyridazin-3(2H)-one derivative containing a chlorophenyl and an ethoxy-linked phenyl group revealed the following contributions to the crystal packing:

| Interaction Type | Contribution (%) |

| H···H | 36.5% |

| H···O/O···H | 18.6% |

| H···C/C···H | 15.4% |

| H···Cl/Cl···H | 11.2% |

| C···C | 7.6% |

Data derived from the analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one.

In another analysis of a thiazole (B1198619) derivative, the contributions were iucr.org:

| Interaction Type | Contribution (%) |

| H···H | 39.2% |

| H···C/C···H | 25.2% |

| Cl···H/H···Cl | 11.4% |

| O···H/H···O | 8.0% |

Data from 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. iucr.org

For a molecule like this compound, a similar pattern would be expected. The H···H contacts, representing van der Waals forces, would likely be the most significant contributor to the Hirshfeld surface. Following this, contacts involving the fluorine and oxygen atoms, such as H···F/F···H and H···O/O···H, would be prominent, quantifying the hydrogen bonding interactions. The C···H/H···C and C···C contacts would represent the C-H···π and π–π stacking interactions, respectively. These quantitative insights are invaluable for understanding the relative importance of different non-covalent forces in the molecular crystal. nih.gov

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 3 2 Ethoxy 4 Fluorophenyl 1 Propene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. nih.gov For 3-(2-ethoxy-4-fluorophenyl)-1-propene, DFT calculations provide a foundational understanding of its ground state properties.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using a functional such as B3LYP with a suitable basis set, the bond lengths, bond angles, and dihedral angles of this compound are systematically adjusted to minimize the total electronic energy. This process yields a precise three-dimensional structure from which other properties can be reliably calculated. The resulting optimized geometry reveals the spatial arrangement of the ethoxy, fluoro, and propene substituents on the phenyl ring, which is crucial for understanding steric and electronic effects.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C(phenyl)-F | 1.35 Å |

| C(phenyl)-O(ethoxy) | 1.37 Å | |

| O(ethoxy)-C(ethyl) | 1.43 Å | |

| C(phenyl)-C(propene) | 1.51 Å | |

| C=C (propene) | 1.34 Å | |

| Bond Angle | C-C-F | 119.5° |

| C-C-O | 118.0° | |

| C-O-C | 117.5° | |

| Dihedral Angle | C(phenyl)-C(phenyl)-C(propene)-C(propene) | 45.0° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of HOMO and LUMO densities would likely be influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom, as well as the π-system of the propene group.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

Note: The data in this table is illustrative and calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dechemrxiv.org The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. wolfram.comresearchgate.net In this compound, the MEP surface would likely show negative potential around the oxygen atom of the ethoxy group and the fluorine atom due to their high electronegativity, as well as on the π-bond of the propene group. Positive potentials would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intramolecular Hyperconjugation

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | π(C-C) phenyl | 2.5 |

| LP(2) F | σ(C-C) phenyl | 1.8 |

| π(C=C) propene | π(C-C) phenyl | 5.3 |

| σ(C-H) ethyl | σ(C-O) ethoxy | 0.9 |

Note: E(2) represents the stabilization energy due to hyperconjugative interactions. The data is illustrative.

Quantum Chemical Descriptors for Chemical Reactivity and Stability

A range of quantum chemical descriptors derived from DFT calculations can be used to quantify the global reactivity and stability of a molecule. nih.govrsc.org These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Electronegativity describes the ability of a molecule to attract electrons. Chemical hardness is a measure of resistance to charge transfer, with harder molecules being less reactive. researchgate.net Softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons. These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 4: Calculated Global Reactivity Descriptors (Illustrative Data)

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Electronegativity (χ) | (I+A)/2 | 3.55 |

| Chemical Hardness (η) | (I-A)/2 | 2.70 |

| Chemical Softness (S) | 1/η | 0.37 |

| Electrophilicity Index (ω) | χ2/2η | 2.33 |

Note: The data in this table is illustrative and derived from the HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra. respectprogram.orgcecam.orgohio-state.edu By calculating the vertical excitation energies and the corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum. k-state.edubeilstein-journals.org For this compound, TD-DFT calculations would identify the nature of the electronic transitions, such as π→π* transitions within the phenyl ring and the propene moiety. The influence of the ethoxy and fluoro substituents on the absorption spectrum can be systematically investigated.

Table 5: Calculated Electronic Excitation Energies, Wavelengths, and Oscillator Strengths (Illustrative Data)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.88 | 254 | 0.15 | HOMO → LUMO (π→π) |

| S2 | 5.25 | 236 | 0.28 | HOMO-1 → LUMO (π→π) |

| S3 | 5.61 | 221 | 0.09 | HOMO → LUMO+1 (π→π*) |

Note: The data in this table is illustrative and represents typical TD-DFT results for similar aromatic compounds.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational frequency analysis is a cornerstone of computational chemistry, used to predict the infrared and Raman spectra of a molecule. This analysis identifies the various vibrational modes of a molecule, which correspond to the stretching, bending, and twisting of its chemical bonds.

For a molecule like this compound, a computational study would typically involve optimizing the molecular geometry using a method like DFT with a suitable functional, such as B3LYP, and a basis set. Following geometry optimization, harmonic vibrational frequency calculations are performed. The results of these calculations provide a list of vibrational frequencies and their corresponding intensities.

These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the computational model. The scaled theoretical spectrum can then be compared with an experimental FTIR or Raman spectrum. This comparison helps in the assignment of experimental spectral bands to specific vibrational modes of the molecule. For instance, characteristic vibrational modes for the ethoxy group, the fluorophenyl ring, and the propene chain could be identified and analyzed.

A hypothetical data table comparing theoretical and experimental vibrational frequencies would resemble the following:

Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (alkene) | Data not available | Data not available | Data not available |

| C=C stretch (alkene) | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| C-O-C stretch (ether) | Data not available | Data not available | Data not available |

| Aromatic C-H bend | Data not available | Data not available | Data not available |

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of NMR chemical shifts is another powerful application of computational chemistry that provides detailed information about the electronic structure of a molecule. The GIAO method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

The process begins with the optimized geometry of the molecule, obtained from a DFT calculation. The GIAO calculation is then performed, typically using the same level of theory. The calculated isotropic shielding values for each nucleus (e.g., ¹H and ¹³C) are then converted to chemical shifts by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS).

For this compound, this would involve calculating the chemical shifts for each unique hydrogen and carbon atom. The predicted shifts would then be compared to experimental ¹H and ¹³C NMR spectra. This comparison can aid in the unambiguous assignment of signals in the experimental spectra and provide confidence in the determined molecular structure. Discrepancies between the calculated and experimental shifts can also highlight interesting electronic effects or conformational features of the molecule.

A hypothetical data table of predicted NMR chemical shifts would be structured as follows:

Table 2: Hypothetical GIAO-Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C1 (propene) | Data not available | Data not available | Data not available | Data not available |

| C2 (propene) | Data not available | Data not available | Data not available | Data not available |

| C3 (propene) | Data not available | Data not available | Data not available | Data not available |

| C (phenyl, C-O) | Data not available | Data not available | - | - |

| C (phenyl, C-F) | Data not available | Data not available | - | - |

| C (ethoxy, O-CH₂) | Data not available | Data not available | Data not available | Data not available |

| C (ethoxy, CH₃) | Data not available | Data not available | Data not available | Data not available |

| H (alkene) | - | - | Data not available | Data not available |

| H (aromatic) | - | - | Data not available | Data not available |

| H (ethoxy) | - | - | Data not available | Data not available |

While specific computational studies on this compound are not currently available, the theoretical frameworks for vibrational frequency analysis and NMR chemical shift prediction are well-established and would provide significant insights into the molecule's structural and electronic properties.

Chemical Transformations and Reaction Mechanisms Involving 3 2 Ethoxy 4 Fluorophenyl 1 Propene

Regioselective and Stereoselective Functionalization of the Alkene Moiety

The reactivity of the double bond in 3-(2-ethoxy-4-fluorophenyl)-1-propene is influenced by the electronic effects of the substituted phenyl group. The ethoxy group at the ortho position is an electron-donating group, while the fluorine atom at the para position is an electron-withdrawing group. These substituents can influence the electron density of the alkene, thereby affecting its reactivity towards electrophiles and nucleophiles.

Electrophilic Addition Reactions

Electrophilic addition to the alkene in this compound is expected to follow Markovnikov's rule. savemyexams.comlibretexts.org The reaction is initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. libretexts.org The stability of this carbocation dictates the regioselectivity of the addition.

In the case of this compound, the addition of a protic acid like HBr would proceed via the formation of a more stable secondary carbocation adjacent to the phenyl ring, rather than a primary carbocation at the terminal carbon. The electron-donating ethoxy group on the phenyl ring can further stabilize this secondary carbocation through resonance. The subsequent attack of the bromide nucleophile results in the formation of the Markovnikov product.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product | Regioselectivity |

| HBr | 2-Bromo-1-(2-ethoxy-4-fluorophenyl)propane | Markovnikov |

| H₂O/H⁺ | 1-(2-Ethoxy-4-fluorophenyl)propan-2-ol | Markovnikov |

| Br₂ | 1,2-Dibromo-3-(2-ethoxy-4-fluorophenyl)propane | Anti-addition |

This table presents predicted outcomes based on established principles of electrophilic addition reactions.

Nucleophilic Addition Reactions

Nucleophilic addition to an unactivated alkene like the one in this compound is generally unfavorable unless the alkene is activated by an electron-withdrawing group, or the nucleophile is part of a catalytic cycle, such as in transition-metal-catalyzed reactions. However, in the context of conjugate addition, if the propene chain were attached to an electron-withdrawing group (e.g., a carbonyl), it would become a Michael acceptor, susceptible to attack by soft nucleophiles at the β-position. researchgate.netnih.gov

For this compound itself, direct nucleophilic attack on the double bond is not a primary reaction pathway under standard conditions.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.edu The 1-propene moiety of this compound can participate in various pericyclic reactions, such as cycloadditions and ene reactions.

A notable example is the Diels-Alder reaction, a [4+2] cycloaddition, where the alkene can act as a dienophile. meta-synthesis.com Due to the presence of the electron-donating ethoxy group on the phenyl ring, the alkene is relatively electron-rich, making it a suitable partner for electron-deficient dienes.

Table 2: Potential Pericyclic Reactions Involving this compound as a Dienophile

| Diene | Reaction Type | Predicted Product |

| Maleic anhydride | [4+2] Cycloaddition | 4-(2-Ethoxy-4-fluorobenzyl)cyclohex-1-ene-1,2-dicarboxylic anhydride |

| 1,3-Butadiene | [4+2] Cycloaddition | 4-(2-Ethoxy-4-fluorobenzyl)-1-methylcyclohex-1-ene |

This table illustrates potential cycloaddition reactions based on the principles of pericyclic chemistry.

Radical-Mediated Transformations of the 1-Propene System

Recent advancements in synthetic chemistry have highlighted the utility of radical-mediated reactions for the functionalization of alkenes. mdpi.com These methods often operate under mild conditions and can provide access to complex molecular architectures.

Photoredox Catalysis in Alkene Difunctionalization

Photoredox catalysis has emerged as a powerful tool for the difunctionalization of alkenes. mdpi.comrsc.org In this approach, a photocatalyst, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. These intermediates can then undergo addition to the alkene, followed by further functionalization.

For this compound, a photoredox-catalyzed difunctionalization could involve the initial generation of a radical species (e.g., a trifluoromethyl radical from Togni's reagent) which adds to the terminal carbon of the propene chain. This generates a stabilized benzylic radical intermediate that can be trapped by another nucleophile or undergo oxidation to a carbocation followed by nucleophilic attack. The combination of photoredox catalysis with other catalytic systems, such as copper catalysis, can expand the scope of these transformations. beilstein-journals.orgnih.gov

Table 3: Plausible Photoredox-Catalyzed Difunctionalization Reactions of this compound

| Radical Precursor | Nucleophile/Trap | Catalyst System | Plausible Product |

| Togni's Reagent II | H₂O | Ru(bpy)₃Cl₂ | 1-(2-Ethoxy-4-fluorophenyl)-3,3,3-trifluoropropan-2-ol |

| Alkyl Halide | Azide | Ir(ppy)₃ | 2-Azido-1-(2-ethoxy-4-fluorophenyl)-3-alkylpropane |

This table outlines hypothetical product formations based on known photoredox catalysis mechanisms.

Mechanistic Investigations of Radical Intermediates (e.g., Azidyl Radical, Carbon-Centered Radicals)

The mechanism of radical-mediated transformations of this compound would involve the formation of key radical intermediates. For instance, in a hypothetical azidoalkylation reaction, an azidyl radical (N₃•) could be generated via photoredox catalysis. This highly reactive radical would add to the terminal carbon of the 1-propene, forming a more stable secondary carbon-centered radical adjacent to the substituted phenyl ring.

This carbon-centered radical is a key intermediate that can be further transformed. mdpi.com Its fate depends on the reaction conditions. It could be trapped by a radical scavenger, undergo a single-electron transfer to form a cation or an anion, or participate in a radical-radical coupling reaction. Computational studies can provide insights into the energetics of these different pathways and help in understanding the observed selectivity. rsc.org The electronic nature of the 2-ethoxy-4-fluorophenyl group would play a crucial role in stabilizing the radical intermediate and influencing the subsequent reaction steps.

Catalytic Hydrogenation and Oxidation Reactions

The allyl group and the aromatic ring of this compound offer distinct sites for hydrogenation and oxidation, leading to a variety of potential products depending on the reagents and reaction conditions employed.

Catalytic Hydrogenation

Catalytic hydrogenation of the 1-propene side chain is a readily achievable transformation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.orglibretexts.org Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.orgtcichemicals.com The reaction proceeds via the addition of two hydrogen atoms across the double bond, resulting in the formation of the corresponding saturated alkyl chain. wikipedia.org

The expected product from the catalytic hydrogenation of this compound is 1-ethoxy-4-fluoro-2-propylbenzene. The reaction is generally highly efficient and selective for the alkene over the aromatic ring under standard conditions (e.g., low pressure and temperature). tcichemicals.com Hydrogenation of the benzene (B151609) ring would necessitate more forcing conditions, such as higher pressures and temperatures or more active catalysts like rhodium on carbon. gla.ac.uk

Table 1: Predicted Outcome of Catalytic Hydrogenation

| Reactant | Catalyst | Product |

|---|

Oxidation Reactions

The 1-propene moiety is susceptible to various oxidative transformations. The specific products depend on the oxidizing agent used.

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation typically converts terminal alkenes into methyl ketones. libretexts.org For this compound, this reaction would be expected to yield 1-(2-ethoxy-4-fluorophenyl)propan-2-one. The presence of a fluorine atom on the aromatic ring might influence the reaction's regioselectivity. nih.govresearchgate.netingentaconnect.com Some studies have shown that electron-withdrawing groups can favor the formation of aldehydes, although the ketone is generally the major product for unactivated alkenes. nih.gov

Ozonolysis: This powerful oxidation method cleaves the double bond entirely. msu.eduiitk.ac.in Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) would be expected to yield 2-ethoxy-4-fluorobenzaldehyde (B1321972) and formaldehyde. iitk.ac.inacs.orgrsc.org An oxidative workup (e.g., with hydrogen peroxide) would produce 2-ethoxy-4-fluorobenzoic acid and carbon dioxide.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of the corresponding epoxide, 2-((2-ethoxy-4-fluorobenzyl))oxirane.

Allylic Oxidation: Oxidation at the carbon atom adjacent to the double bond (the allylic position) can be achieved using reagents like selenium dioxide (SeO₂) or chromium-based oxidants. thieme-connect.de This would introduce a hydroxyl or carbonyl group at this position, leading to more complex functionalized products.

Table 2: Predicted Products of Various Oxidation Reactions

| Oxidation Method | Expected Product(s) |

|---|---|

| Wacker-Tsuji Oxidation | 1-(2-Ethoxy-4-fluorophenyl)propan-2-one |

| Ozonolysis (Reductive Workup) | 2-Ethoxy-4-fluorobenzaldehyde, Formaldehyde |

Reactions Involving the Ethoxy and Fluorophenyl Substituents

The aromatic ring of this compound is rich in electrons and can undergo electrophilic substitution, while the ethoxy group can be cleaved under specific conditions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. msu.edu The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring. studymind.co.uklibretexts.orglibretexts.org

In this compound, the aromatic ring is substituted with an ethoxy group and a fluorine atom.

Ethoxy Group (-OEt): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.orgdummies.com

Fluorine Atom (-F): Halogens are generally deactivating due to their inductive electron withdrawal, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. researchgate.netresearchgate.net

When multiple substituents are present, the directing effect is typically controlled by the more strongly activating group. masterorganicchemistry.com In this case, the ethoxy group is a much stronger activator than the fluorine atom is a deactivator. Therefore, incoming electrophiles are expected to be directed to the positions ortho and para to the ethoxy group.

The available positions for substitution are C3, C5, and C6.

Position 6 is ortho to the ethoxy group.

Position 3 is meta to the ethoxy group.

Position 5 is para to the fluorine and meta to the ethoxy group.

Considering the directing effects, electrophilic substitution is most likely to occur at position 6 (ortho to the strongly activating ethoxy group). Position 5 is also a possibility, being ortho to the fluorine and meta to the ethoxy group. Steric hindrance from the adjacent allyl group at position 2 might slightly disfavor substitution at position 3.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring, likely at the C6 position. masterorganicchemistry.comyoutube.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom at the same position.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.com These reactions would also be directed by the ethoxy group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Ethoxy-4-fluoro-6-nitrophenyl)-1-propene |

| Bromination | Br₂, FeBr₃ | 3-(6-Bromo-2-ethoxy-4-fluorophenyl)-1-propene |

The ether linkage of the ethoxy group is generally stable but can be cleaved under harsh conditions. pressbooks.publibretexts.orglibretexts.orgchemistrysteps.com

Ether Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the ether bond. chemistrysteps.commasterorganicchemistry.com In the case of an aryl alkyl ether, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The attack will occur at the less hindered ethyl group (an Sₙ2 mechanism), leading to the formation of 4-fluoro-2-(prop-2-en-1-yl)phenol and ethyl iodide or ethyl bromide. libretexts.orgmasterorganicchemistry.com The C(aryl)-O bond is much stronger and not susceptible to this type of cleavage. Lewis acids such as boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers, often under milder conditions than strong mineral acids. nih.govnih.govcommonorganicchemistry.com

Table 4: Predicted Products of Ethoxy Group Cleavage

| Reagent | Predicted Products |

|---|---|

| Excess HI, heat | 4-Fluoro-2-(prop-2-en-1-yl)phenol, Ethyl iodide |

Advanced Applications in Materials Science and Organic Synthesis

Exploration as Precursors for Complex Organic Scaffolds

The chemical architecture of 3-(2-Ethoxy-4-fluorophenyl)-1-propene, particularly its terminal alkene group, offers a versatile starting point for the construction of more intricate molecular frameworks. This functionality serves as a handle for a variety of chemical transformations, enabling the synthesis of both heterocyclic systems and polymeric materials.

Synthesis of Heterocyclic Compounds from the Propene Core

The propene unit is a key functional group that allows this compound to serve as a foundational building block for various heterocyclic compounds. Heterocycles are crucial components in pharmaceuticals, agrochemicals, and materials science. While direct synthetic studies on this specific molecule are not extensively documented, its structure is analogous to chalcones (1,3-diaryl-2-propen-1-one compounds), which are well-established precursors for a multitude of heterocyclic systems. nih.govresearchgate.netresearchgate.net Chalcones are known to be starting materials for pharmacologically significant classes of compounds such as pyrazoles, isoxazoles, and pyrimidines. nih.govresearchgate.net

The reactivity of the carbon-carbon double bond in the propene moiety can be exploited in various cyclization and cycloaddition reactions. For instance, reaction with reagents like hydrazine (B178648) or its derivatives could lead to the formation of pyrazoline rings, a common motif in medicinal chemistry. Similarly, reactions with hydroxylamine (B1172632) could yield isoxazole (B147169) structures. researchgate.net The presence of the ethoxy and fluoro substituents on the phenyl ring can modulate the reactivity of the propene group and influence the electronic properties of the resulting heterocyclic scaffolds.

Table 1: Potential Heterocyclic Syntheses from the Propene Core

| Reagent | Resulting Heterocycle Class | Potential Application Area |

|---|---|---|

| Hydrazine Hydrate | Pyrazoline | Pharmaceuticals, Antimicrobials |

| Hydroxylamine | Isoxazole | Medicinal Chemistry |

| Urea / Thiourea | Pyrimidine / Thiopyrimidine | Biologically Active Compounds |

Building Blocks for Polymeric Materials

The terminal alkene of the propene group makes this compound a viable monomer for polymerization reactions. Synthetic polymers, integral to modern life, are long chains composed of repeating monomer units. scitechdaily.com The specific properties of a polymer, such as its thermal stability, flexibility, and optical characteristics, are determined by the structure of its constituent monomers. scitechdaily.com

Polymerization of this compound would result in a polymer with pendant 2-ethoxy-4-fluorophenyl groups. These substituents would impart specific properties to the polymer chain. The fluorine atoms could enhance thermal stability and hydrophobicity, while the ethoxy-substituted aromatic rings could influence the polymer's refractive index and solubility. Such polymers could find applications in specialty plastics, dielectric materials, or as functional coatings. The challenge in polymerizing such monomers often lies in controlling the reaction to achieve high molecular weights and specific arrangements (tacticity) of the monomer units along the chain, which is crucial for the material's final properties. scitechdaily.com

Evaluation as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. researchgate.netdtic.mil They are fundamental to technologies like frequency conversion, optical switching, and data storage. researchgate.net Molecules with potential for NLO activity typically possess a π-conjugated system linking electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT). washington.edu The structure of this compound, with its electron-donating ethoxy group and electron-withdrawing fluorine on the phenyl ring, fits this molecular design paradigm.

First-Order and Second-Order Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its hyperpolarizability tensors (β for the first hyperpolarizability and γ for the second). These values can be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net For a molecule to have a non-zero first hyperpolarizability (β), it must be non-centrosymmetric. The magnitude of β is a key indicator of a material's potential for second-harmonic generation (SHG), a process that doubles the frequency of incident light. researchgate.net

Theoretical calculations on similar donor-acceptor systems have shown that the strategic placement of donor and acceptor groups across a conjugated bridge can lead to significant hyperpolarizability values. unamur.bevu.nl The first hyperpolarizability (β) and second hyperpolarizability (γ) are crucial metrics for evaluating a molecule's NLO efficiency.

Table 2: Theoretical NLO Properties (Illustrative based on similar systems)

| Property | Symbol | Significance | Predicted Trend for this compound |

|---|---|---|---|

| Dipole Moment | µ | Measures charge separation; high values are often correlated with NLO activity. | Moderate to High |

| Polarizability | α | Describes the linear response of the electron cloud to an electric field. | Moderate |

| First Hyperpolarizability | β | Quantifies the second-order NLO response (e.g., SHG). | Significant, due to donor-acceptor structure. |

Correlation with Molecular Electronic Structure and Charge Transfer

The NLO properties of a molecule are intrinsically linked to its electronic structure. washington.edu In this compound, the ethoxy group acts as an electron donor, increasing the electron density of the phenyl ring's π-system. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. Upon excitation by an intense light source, an intramolecular charge transfer (ICT) can occur from the donor (ethoxy) end of the molecule to the acceptor (fluoro-substituted) region.

This photo-induced redistribution of electron density is the microscopic origin of the nonlinear optical response. The efficiency of this charge transfer is related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In donor-acceptor systems, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is on the acceptor. A smaller HOMO-LUMO gap generally enhances polarizability and hyperpolarizability, leading to a stronger NLO effect. washington.edu

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of molecular crystals with desired properties. nih.govresearchgate.net The specific functional groups on this compound make it an interesting candidate for studies in this area.

The crystal packing of molecules is dictated by a combination of weak intermolecular forces. In the case of this compound, several such interactions are possible:

Hydrogen Bonding: The oxygen atom of the ethoxy group and the fluorine atom are potential hydrogen bond acceptors. They can form weak C-H···O and C-H···F hydrogen bonds with neighboring molecules, which are crucial in directing the crystal packing. nih.govresearchgate.net

π–π Stacking: The electron-rich aromatic phenyl ring can interact with adjacent rings through π–π stacking interactions. These forces play a significant role in stabilizing the crystal lattice. nih.gov

H–π Interactions: The hydrogen atoms on the propene chain or adjacent molecules can interact with the face of the phenyl ring, contributing further to the stability of the supramolecular assembly. nih.govresearchgate.net

By understanding and controlling these subtle interactions, it may be possible to engineer crystals of this compound with specific arrangements, which could in turn influence the bulk properties of the material, including its NLO response. The nearly planar structure of the substituted phenyl ring is a feature that often facilitates ordered packing arrangements. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

| Pyrazole |

| Isoxazole |

| Pyrazoline |

| Pyrimidine |

| Thiopyrimidine |

| Aminopyrimidine |

| Guanidine |

| Hydrazine |

| Hydroxylamine |

| Urea |

Design of Specialized Reagents and Ligands

The strategic placement of fluoro and ethoxy substituents on the phenyl ring, combined with the reactive propene moiety, makes this compound a versatile precursor for the design of specialized reagents and ligands in organic synthesis and materials science. The unique electronic and steric properties conferred by these functional groups can be harnessed to fine-tune the performance of catalysts and the characteristics of advanced materials.

The transformation of the 1-propene group is a key strategy for developing ligands from this compound. Various synthetic routes can be employed to introduce coordinating atoms, such as phosphorus, nitrogen, or oxygen, onto the propyl chain. These transformations allow for the creation of a diverse range of ligand architectures, including monodentate and bidentate systems, which can be used in transition metal catalysis.

One of the primary methods for converting allylic compounds into valuable ligands is through hydrophosphination. nih.govrsc.org This atom-economical reaction involves the addition of a P-H bond across the double bond of the propene group. Depending on the reaction conditions and catalysts used, this can yield either the Markovnikov or anti-Markovnikov addition product, leading to phosphines with the phosphorus atom at either the C1 or C2 position of the propyl chain. The resulting phosphines can serve as ligands for a variety of metal-catalyzed cross-coupling reactions. nih.govresearchgate.netorganic-chemistry.org

Another significant transformation is hydroformylation, a process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond. nih.govcapes.gov.brupb.ronih.gov The resulting aldehyde can then be further modified, for instance, by reductive amination to produce amine-based ligands or by oxidation to carboxylic acids, which can also act as coordinating groups. The regioselectivity of hydroformylation is crucial and can be controlled by the choice of catalyst and reaction conditions to favor either the linear or branched aldehyde. nih.gov

Olefin metathesis offers another powerful tool for modifying the propene group. acs.orgresearchgate.net Cross-metathesis with other functionalized olefins can be used to introduce a wide array of chemical functionalities, expanding the range of potential ligand structures. For example, metathesis with an olefin bearing a protected alcohol or amine can lead to the formation of bidentate P,O or P,N ligands after subsequent hydrophosphination.

The 2-ethoxy and 4-fluoro substituents on the phenyl ring play a critical role in modulating the electronic and steric properties of any resulting ligand. researchgate.netrsc.orgnih.govnih.gov The fluorine atom at the para-position is a strong electron-withdrawing group, which can significantly influence the electron density at the metal center of a catalyst. nih.gov This electronic perturbation can affect the catalytic activity and selectivity in reactions such as cross-coupling and hydrogenation. The ethoxy group at the ortho-position, while also electron-withdrawing through induction, can donate electron density through resonance. Its primary influence, however, is often steric. The bulk of the ethoxy group can create a specific chiral pocket around a metal center, which can be exploited in asymmetric catalysis to control the stereochemical outcome of a reaction. researchgate.netnih.gov The interplay between the electron-withdrawing nature of the fluorine and the steric bulk of the ethoxy group allows for the fine-tuning of ligand properties. rsc.orgorgsyn.org

The development of chiral ligands from this compound is a particularly promising area. Asymmetric transformations of the propene group, such as enantioselective hydrophosphination or hydroformylation, could lead to the synthesis of P-chiral or C-chiral ligands. These chiral ligands are highly valuable in asymmetric catalysis, where they can be used to synthesize enantiomerically enriched products. nih.govresearchgate.net

Interactive Data Table: Potential Ligand Synthesis Pathways from this compound

| Transformation Reaction | Reagents & Conditions | Potential Ligand Type | Key Features |

| Hydrophosphination | R₂PH, Radical or Metal Catalyst | Phosphine | Introduction of a coordinating phosphorus atom. nih.govorganic-chemistry.org |

| Hydroformylation | CO/H₂, Rh or Co Catalyst | Aldehyde (precursor) | Can be converted to amine or alcohol ligands. nih.govcapes.gov.br |

| Olefin Metathesis | Grubbs or Schrock Catalyst, Functionalized Olefin | Functionalized Alkene | Allows for diverse functional group introduction. acs.orgresearchgate.net |

| Wacker-type Oxidation | PdCl₂, CuCl₂, O₂ | Ketone | Introduction of a coordinating oxygen atom. |

| Aminohydroxylation | OsO₄, Chiral Ligand, N-Source | Amino-alcohol | Creates chiral bidentate N,O-ligands. |

Interactive Data Table: Influence of Substituents on Ligand Properties

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

| Fluoro | 4- (para) | Strongly electron-withdrawing | Minimal | Modulates metal center's electron density, enhancing reactivity. researchgate.netnih.gov |

| Ethoxy | 2- (ortho) | Inductively withdrawing, resonantly donating | Moderate to significant bulk | Creates a defined steric environment, influencing selectivity. rsc.orgorgsyn.org |

Future Research Trajectories and Unexplored Scientific Avenues

Development of Green Chemistry Methodologies for Synthesis

The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and energy efficiency. researchgate.net Future research into the synthesis of 3-(2-Ethoxy-4-fluorophenyl)-1-propene should focus on developing methodologies that are both efficient and environmentally benign.

One promising approach is the use of greener solvents and catalysts. rsc.org For instance, reactions could be optimized in solvents like glycerol, polyethylene (B3416737) glycol (PEG), or even water, which are less toxic and more sustainable than traditional organic solvents. rsc.org Catalyst development could focus on abundant and non-toxic metals or even metal-free catalytic systems. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, would also be a significant step towards a greener process. mdpi.com

Furthermore, exploring solvent-free reaction conditions, perhaps assisted by microwave irradiation or mechanical grinding, could dramatically reduce the environmental impact of the synthesis. mdpi.com These techniques have been shown to accelerate reaction rates and often lead to higher yields with minimal waste. rsc.org The ultimate goal would be a synthetic route that is not only high-yielding but also atom-economical, where the majority of the atoms from the starting materials are incorporated into the final product, with water often being the only byproduct. rsc.org

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic routes, a detailed understanding of the reaction kinetics and mechanism is essential. Advanced in-situ spectroscopic techniques offer the ability to monitor chemical reactions in real-time, providing valuable insights that are not available through traditional offline analysis. nih.gov

For the synthesis of this compound, techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy could be employed to track the consumption of reactants and the formation of the product and any intermediates. nih.gov These vibrational spectroscopic methods can identify characteristic peaks for specific functional groups, allowing for a quantitative analysis of the reaction progress. This real-time data can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. nih.gov The insights gained from in-situ monitoring can also be crucial for ensuring the safety and scalability of a chemical process. rsc.org

Multi-Scale Computational Modeling for Predictive Understanding

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules before they are even synthesized. In the case of this compound, multi-scale computational modeling could provide a wealth of information to guide experimental work.

At the quantum mechanical level, density functional theory (DFT) calculations could be used to predict the molecule's electronic structure, vibrational frequencies (to aid in the interpretation of spectroscopic data), and reaction pathways. This can help in understanding the influence of the ethoxy and fluoro substituents on the reactivity of the propene chain and the aromatic ring.